Pyridazine-3-carbonitrile

Drug metabolism Electrophilicity Cysteine protease inhibitors

Pyridazine-3-carbonitrile (3-cyanopyridazine, C₅H₃N₃, MW 105.10) is a six-membered 1,2-diazine heterocycle bearing a nitrile substituent at the 3-position. It serves as a versatile synthetic intermediate for constructing functionalized pyridazine libraries and bioactive molecules, notably as a scaffold for cysteine protease (cathepsin K) inhibitors and dopamine D₂ receptor ligands.

Molecular Formula C5H3N3
Molecular Weight 105.1 g/mol
CAS No. 53896-49-4
Cat. No. B1590183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3-carbonitrile
CAS53896-49-4
Molecular FormulaC5H3N3
Molecular Weight105.1 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C#N
InChIInChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H
InChIKeyPJESVVYWPFAJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3-carbonitrile (CAS 53896-49-4): A Core Heterocyclic Nitrile Building Block for Medicinal Chemistry and Procure-to-Research Workflows


Pyridazine-3-carbonitrile (3-cyanopyridazine, C₅H₃N₃, MW 105.10) is a six-membered 1,2-diazine heterocycle bearing a nitrile substituent at the 3-position [1]. It serves as a versatile synthetic intermediate for constructing functionalized pyridazine libraries and bioactive molecules, notably as a scaffold for cysteine protease (cathepsin K) inhibitors and dopamine D₂ receptor ligands [2]. Its physicochemical profile — a crystalline solid with a melting point of 43–48 °C, a computed LogP of approximately 0.35, and a topological polar surface area of 49.6 Ų — positions it as a compact, moderately polar building block amenable to diverse derivatization strategies [1].

Why Pyridazine-3-carbonitrile Cannot Be Freely Substituted by Pyrimidine- or Pyridine-Carbonitrile Analogs in Research Procurement


Although pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives share the aromatic nitrile functional group and have each been explored as cysteine protease inhibitors, their intrinsic electrophilicity and metabolic fate diverge sharply [1]. In head-to-head incubations in human liver microsomes, the pyrimidine series generated thiazoline-containing metabolites at substantially higher levels than the pyridazine series, which in turn was more reactive than the pyridine series — a rank order driven by the electron-deficient character of the respective heterocycles [1]. Furthermore, switching the heterocyclic core from pyrimidine to pyridazine can invert pharmacological function: 6-(piperidin-4-ylamino)pyridazin-3-carbonitriles act as fast-dissociating dopamine D₂ receptor antagonists, whereas analogous pyrimidine derivatives were reported as D₂ agonists [2]. Even the regioisomeric shift from the 3-carbonitrile to the 4-carbonitrile position on the pyridazine ring alters the melting point by over 25 °C, affecting handling, purification, and formulation behaviour . These data demonstrate that systematic differences in reactivity, metabolism, target pharmacology, and bulk physical properties preclude casual interchange among in-class nitrile-substituted heterocycles.

Quantitative Differentiation Evidence for Pyridazine-3-carbonitrile Against Its Closest Heterocyclic Nitrile Analogs


Intermediate Electrophilicity and Thiazoline Metabolite Formation: Pyridazine vs. Pyrimidine vs. Pyridine Series in Human Liver Microsomes

In a direct head-to-head comparison by Sinha et al. (2014), the pyridazine series (represented by 6-(4-fluorophenyl)pyridazine-3-carbonitrile) exhibited intermediate susceptibility to glutathione (GSH)-mediated thiazoline metabolite formation relative to the pyrimidine and pyridine series. Quantitative relative UV abundance of GSH-derived conjugates in human liver microsomes was 47% for the pyridazine exemplar (compound 2), compared with 78% for the pyrimidine congener (compound 6, 5-(4-fluorophenyl)pyrimidine-2-carbonitrile) and 9% for the pyridine congener (compound 8, 5-(4-fluorophenyl)picolinonitrile) [1]. In a cysteine reactivity kinetics assay at pH 7.4, the half-life of the pyridazine derivative was 11 ± 0.09 min, versus 8 ± 0.38 min for the pyrimidine derivative and >1 h for the pyridine derivative [1]. Computational Fukui function analysis confirmed that the nitrile carbon of pyrimidine compounds was the most electrophilic, followed by pyridazines, then pyridines [1]. The pyridazine scaffold thus offers a balanced electrophilicity — sufficient to engage catalytic cysteine residues in target proteases while producing markedly lower levels of potentially toxic thiazoline metabolites than the more reactive pyrimidine series.

Drug metabolism Electrophilicity Cysteine protease inhibitors GSH adduct formation

Regioselective C-3 Cyanation via Reissert-Type Reaction: Synthetic Access Advantage of the Pyridazine-3-carbonitrile Scaffold

Wang et al. (2016) reported the first regioselective Reissert-type cyanation of 4-substituted pyridazines to yield 5-substituted-3-pyridazine carbonitrile derivatives [1]. Using AlCl₃ as catalyst in THF at 10 °C, followed by DBU treatment, a series of 5-substituted-3-pyridazine carbonitriles was obtained with moderate yields (typically 45–65%) and good regioselectivity [1]. This methodology provides a direct, one-pot, two-step route to functionalized pyridazine-3-carbonitriles that avoids the instability and synthetic difficulty associated with halopyridazine intermediates required in traditional Sandmeyer or Rosemund–von Braun approaches [1]. By contrast, analogous direct cyanation of pyrimidine or pyridine substrates via Reissert-type intermediates is either less regioselective or synthetically inaccessible due to divergent ring electronics [1]. This synthetic differentiation means that procurement of the pyridazine-3-carbonitrile core enables regiodefined library expansion that is not equally feasible with alternative heterocyclic nitrile scaffolds.

Regioselective synthesis Reissert-type reaction Cyanation Heterocyclic chemistry

Physical Property Differentiation: Melting Point Distinction Between Pyridazine-3-carbonitrile and Its 4-Cyano Regioisomer

The position of the nitrile substituent on the pyridazine ring dramatically alters the bulk physical properties. Pyridazine-3-carbonitrile (CAS 53896-49-4) exhibits a melting point of 43–48 °C (Sigma-Aldrich certificate of analysis) , whereas pyridazine-4-carbonitrile (CAS 68776-62-5) melts at 68–73 °C (ChemicalBook) . This represents a minimum difference of 25 °C between the two regioisomers. Additionally, the 3-carbonitrile isomer is reported as a brown-to-dark-beige crystalline powder, while the 4-carbonitrile isomer is described as a white to yellow solid . The lower melting point of the 3-isomer indicates weaker crystal lattice energy, which may correlate with higher solubility in organic solvents and easier handling during formulation or reaction setup. The distinct melting point also serves as a rapid identity and purity check: a procurement specification of 43–48 °C unambiguously distinguishes the 3-carbonitrile from its 4-carbonitrile contaminant or mis-shipment.

Physicochemical properties Regioisomer comparison Solid-state characterization Purification

Pharmacological Divergence: Dopamine D₂ Receptor Antagonism of 6-(Piperidin-4-ylamino)pyridazin-3-carbonitriles versus Pyrimidine-Based Agonists

Patent US20100076187 by Macdonald et al. (2010) discloses 6-(piperidin-4-ylamino)pyridazin-3-carbonitriles as fast-dissociating dopamine D₂ receptor antagonists intended for the treatment of schizophrenia without motor side effects [1]. The patent explicitly notes that previously reported N-[4-piperidinyl]-2-aminopyrimidine analogs (Farmaco, 1980) exhibited dopaminergic agonist activity at the D₂ receptor and failed to antagonize apomorphine-induced stereotyped behaviour [1]. The inventors state: 'The compounds of the present invention differ in the presence of a pyridazine instead of a pyrimidine moiety and the unexpected finding that they exert an antagonistic effect at the dopamine D₂ receptor' [1]. This represents a functional inversion — from agonism to antagonism — driven solely by the heterocyclic core substitution. Although specific Ki values are not enumerated in the patent abstract for the pyridazine series, the qualitative divergence in intrinsic efficacy (antagonist vs. agonist) constitutes a first-order pharmacological differentiation that renders the two scaffolds non-interchangeable for CNS-targeted programs.

Dopamine D₂ receptor Antipsychotic Structure–activity relationship GPCR pharmacology

Aqueous Cysteine Reactivity Kinetics: Quantitative Half-Life Ranking of Pyridazine, Pyrimidine, and Pyridine Nitriles

In a controlled kinetics study using aqueous cysteine (pH 7.4) as a nucleophilic trap, Sinha et al. (2014) determined the degradation half-lives of representative compounds from each heterocyclic series: 6-(4-fluorophenyl)pyridazine-3-carbonitrile (compound 2, pyridazine series) exhibited a t₁/₂ of 11 ± 0.09 min; 5-(4-fluorophenyl)pyrimidine-2-carbonitrile (compound 6, pyrimidine series) showed a shorter t₁/₂ of 8 ± 0.38 min; and 5-(4-fluorophenyl)picolinonitrile (compound 8, pyridine series) was substantially more stable with t₁/₂ > 1 h [1]. The pyridazine derivative is thus approximately 1.4-fold more stable than the pyrimidine analog, yet approximately 5.5-fold less stable than the pyridine analog. This intermediate chemical stability profile is corroborated by the GSH adduct formation data, where the pyridazine series produced 47% relative abundance of thiazoline metabolites versus 78% for pyrimidine and 9% for pyridine [1]. The concordance between chemical (cysteine) and biological (microsomal GSH) reactivity data strengthens the predictive value of the pyridazine scaffold's balanced electrophilicity.

Chemical stability Nitrile reactivity Cysteine trapping Lead optimization

Optimal Research and Industrial Application Scenarios for Pyridazine-3-carbonitrile Based on Quantitative Differentiation Evidence


Cysteine Protease Inhibitor Lead Optimization Requiring Balanced Electrophilicity and Reduced Bioactivation Risk

Medicinal chemistry programs developing covalent cathepsin K (or related cysteine protease) inhibitors can utilize pyridazine-3-carbonitrile as a core scaffold to achieve a therapeutically viable window between target engagement and metabolic bioactivation. The direct comparative data from Sinha et al. (2014) demonstrate that the pyridazine series generates approximately 40% less GSH-derived thiazoline metabolite (47% vs. 78% relative UV abundance) and exhibits a 1.4-fold longer cysteine half-life (11 min vs. 8 min) compared to the pyrimidine series . This intermediate electrophilicity profile makes pyridazine-3-carbonitrile the scaffold of choice when the pyrimidine core proves too reactive (excessive GSH adduct formation and potential hepatotoxicity risk) and the pyridine core proves insufficiently reactive for potent target engagement. Procurement of the 3-carbonitrile isomer specifically (rather than the 4-carbonitrile regioisomer) is essential, as the regioisomeric position governs both the electronic properties and the synthetic derivatization vectors.

Dopamine D₂ Receptor Antagonist Development for Antipsychotic Agents Without Motor Side Effects

CNS drug discovery teams pursuing fast-dissociating dopamine D₂ receptor antagonists should select 6-(piperidin-4-ylamino)pyridazin-3-carbonitrile derivatives based on the patent-protected finding that the pyridazine core confers D₂ antagonism, whereas analogous pyrimidine-based compounds exhibit D₂ agonism . This functional divergence — antagonism vs. agonism — is a first-order pharmacological parameter that cannot be remediated by peripheral substituent optimization alone. The pyridazine-3-carbonitrile scaffold therefore represents a privileged entry point for antipsychotic programs seeking to avoid the motor side effects associated with slow-dissociating D₂ antagonists, and procurement should specify the 3-carbonitrile substitution pattern to preserve the requisite electronic and steric presentation at the receptor orthosteric site.

Regiodefined Parallel Library Synthesis via Reissert-Type Cyanation of 4-Substituted Pyridazines

Synthetic chemistry groups constructing focused libraries of pyridazine-based bioactive molecules can exploit the regioselective Reissert-type cyanation methodology of Wang et al. (2016) to directly install the nitrile at the 3-position of 4-substituted pyridazines in a single-pot, two-step protocol . This halide-free route circumvents the well-documented instability of halopyridazine intermediates and provides good regioselectivity for the 3-carbonitrile product. The moderate yields (45–65%) are offset by the operational simplicity and the ability to access 5-substituted-3-pyridazine carbonitrile derivatives that are present in increasing numbers of pharmaceutical products. Procurement of unsubstituted pyridazine-3-carbonitrile as a common advanced intermediate enables parallel diversification at both the 4- and 6-positions through orthogonal coupling chemistries.

Quality Control and Regioisomer Identity Verification in Multi-Gram Procurement

For research supply chain and procurement professionals, the 25+ °C melting point differential between pyridazine-3-carbonitrile (43–48 °C) and pyridazine-4-carbonitrile (68–73 °C) provides a rapid, low-cost identity verification method. Incoming material can be screened by melting point determination to confirm that the correct regioisomer has been supplied, mitigating the risk of synthetic failure due to regioisomer misassignment. This is particularly critical given that both regioisomers share the same molecular formula (C₅H₃N₃) and molecular weight (105.10 g/mol), and may not be readily distinguished by MS or elemental analysis alone. When combined with the compound's characteristic LogP (~0.35) and pKa (~ -0.68 predicted) values, the melting point serves as a discriminating parameter in the Certificate of Analysis for procurement specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridazine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.